molecular formula C19H19NO4 B3496258 N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B3496258
M. Wt: 325.4 g/mol
InChI Key: AEBRADGYKFROFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group and a benzofuran moiety, which are linked through an acetamide functional group. The structural complexity and unique functional groups make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and methyl ketones, under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like dimethoxybenzene and suitable electrophiles.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide bond, typically achieved by reacting the benzofuran derivative with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include:

    Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: The compound can bind to specific receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)ethanamine: Similar structure but with an ethanamine group instead of an acetamide.

    N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetamide linkage, in particular, differentiates it from similar compounds and influences its pharmacokinetic properties and interaction with biological targets.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12-4-6-17-15(8-12)13(11-24-17)9-19(21)20-16-10-14(22-2)5-7-18(16)23-3/h4-8,10-11H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBRADGYKFROFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.